Cas no 2097937-01-2 (4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide)
![4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2097937-01-2x500.png)
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide
- 4-tert-butyl-N-[[2-(dimethylamino)pyridin-4-yl]methyl]-2-oxopyrrolidine-3-carboxamide
-
- インチ: 1S/C17H26N4O2/c1-17(2,3)12-10-20-16(23)14(12)15(22)19-9-11-6-7-18-13(8-11)21(4)5/h6-8,12,14H,9-10H2,1-5H3,(H,19,22)(H,20,23)
- InChIKey: MWBOMAKOIMBVTF-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C(NCC2C=CN=C(C=2)N(C)C)=O)C(CN1)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 318.20557608 g/mol
- どういたいしつりょう: 318.20557608 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 444
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 74.3
- ぶんしりょう: 318.4
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6558-0449-5μmol |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 5μmol |
$94.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-30mg |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-10μmol |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-2mg |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-10mg |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 10mg |
$118.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-20mg |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-5mg |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-2μmol |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 2μmol |
$85.5 | 2023-09-08 | ||
Life Chemicals | F6558-0449-75mg |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 75mg |
$312.0 | 2023-09-08 | ||
Life Chemicals | F6558-0449-40mg |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide |
2097937-01-2 | 40mg |
$210.0 | 2023-09-08 |
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide 関連文献
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Feng He,Xiangjiang Wu,Jiangfeng Qian,Yuliang Cao,Hanxi Yang,Xinping Ai,Dingguo Xia J. Mater. Chem. A, 2018,6, 23396-23407
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
6. Book reviews
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
10. Book reviews
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamideに関する追加情報
Chemical Profile of 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide (CAS No. 2097937-01-2)
4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2097937-01-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a tert-butyl substituent, a dimethylamino group, and a pyridin-4-yl moiety linked to a pyrrolidine core. The presence of these functional groups imparts unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.
The structure of 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide is notable for its potential to interact with biological targets in multiple ways. The tert-butyl group contributes to steric hindrance, which can be strategically employed to modulate binding affinity and selectivity. Meanwhile, the dimethylamino moiety serves as a hydrogen bond acceptor and can enhance solubility, crucial for pharmacokinetic considerations. The pyridin-4-yl group is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules due to its ability to engage in hydrogen bonding and π-stacking interactions with biological targets.
In recent years, there has been growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs), which are often challenging targets for drug intervention. The chemical scaffold of 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide exhibits features that suggest its potential utility in this area. Specifically, the combination of the pyrrolidine ring, the pyridine derivative, and the amine functionalities may facilitate interactions with specific residues on protein surfaces, thereby influencing PPIs relevant to various diseases.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyridine moiety, in particular, has been extensively studied for its role in modulating neurotransmitter systems. For instance, derivatives of pyridine have shown promise as acetylcholinesterase inhibitors, which are critical for managing cognitive decline associated with neurodegenerative diseases such as Alzheimer's disease. The presence of the dimethylamino group further enhances the likelihood of this compound interacting with neurotransmitter receptors or enzymes, making it a candidate for further investigation.
Furthermore, the structural features of 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide may contribute to its ability to cross the blood-brain barrier (BBB), a critical requirement for any therapeutic agent targeting neurological conditions. The balance between lipophilicity and polarizability provided by the combination of the tert-butyl group, the pyridine ring, and the polar amide functionality suggests that this compound may possess an optimal pharmacokinetic profile for BBB penetration.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process for novel bioactive compounds. By leveraging techniques such as molecular docking and virtual screening, researchers can rapidly assess the potential binding affinity of molecules like 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide to target proteins. These computational approaches have already identified several promising candidates that warrant further experimental validation.
The synthesis of this compound presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in enabling the efficient preparation of such intricate molecules. Techniques such as multi-step organic synthesis combined with catalytic transformations have allowed chemists to construct complex scaffolds with high precision. Additionally, advances in automated synthesis platforms have reduced both the time and cost associated with producing these compounds on a scalable basis.
In conclusion, 4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide (CAS No. 2097937-01-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its unique structural features and predicted biological activities make it an attractive candidate for further exploration in drug discovery efforts aimed at treating neurological disorders and other diseases where modulating PPIs is relevant. As our understanding of molecular interactions continues to evolve, compounds like this are likely to play an increasingly important role in developing next-generation therapeutics.
2097937-01-2 (4-tert-butyl-N-{[2-(dimethylamino)pyridin-4-yl]methyl}-2-oxopyrrolidine-3-carboxamide) 関連製品
- 2639437-06-0(4-(2-Aminoacetyl)phenyl 2-methylbenzoate hydrochloride)
- 76301-93-4(6-Fluoro-3,4-dihydro-2H-1-benzopyran-4-carboxylic acid)
- 2418714-73-3(4-methyl-3-(sulfanylmethyl)-5-2-(trimethylsilyl)ethynylphenyl sulfurofluoridate)
- 68287-29-6(3-(1,1-Dioxido-1,2-benzothiazol-3-yl)aminopropan-1-ol)
- 1856504-63-6(N-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]propane-2-sulfonamide)
- 1790199-25-5(1-Pyrrolidineacetamide, N-[2-(2-chlorophenyl)-2-methoxyethyl]-2,5-dioxo-)
- 1341518-65-7(1-[(3-fluorophenyl)methyl]azetidin-3-ol)
- 1223902-05-3(4-{[(3-bromophenyl)methyl]sulfanyl}-2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine)
- 2097892-64-1(N-(2-{3-oxo-2H,3H,5H,6H,7H-cyclopentacpyridazin-2-yl}ethyl)thiophene-3-carboxamide)
- 1340187-57-6(2-[(Pyridin-3-yl)methyl]pyrimidine-5-carboxylic acid)




